molecular formula C19H17BrN2O2 B607757 N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide CAS No. 1443139-14-7

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

Cat. No.: B607757
CAS No.: 1443139-14-7
M. Wt: 385.261
InChI Key: AYMPBNKUIKAENG-UHFFFAOYSA-N
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Description

GSK124576A is a bioactive chemical.

Biochemical Analysis

Cellular Effects

The specific cellular effects of GSK124576A are currently unknown due to limited available data. As a bioactive compound, GSK124576A likely influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of GSK124576A is not well-understood at this time. As a bioactive compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of GSK124576A in laboratory settings. Studies on similar bioactive compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of GSK124576A in animal models. It is common for the effects of bioactive compounds to vary with different dosages, and this is often studied in animal models .

Metabolic Pathways

The specific metabolic pathways that GSK124576A is involved in are not well-documented in the literature. As a bioactive compound, it likely interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no specific information available on how GSK124576A is transported and distributed within cells and tissues. It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of GSK124576A is not well-documented in the literature. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPBNKUIKAENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347959
Record name N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443139-14-7
Record name N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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